7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one

Description

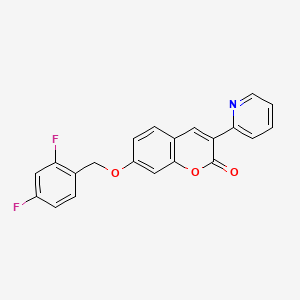

7-((2,4-Difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2,4-difluorobenzyloxy group at position 7 and a pyridin-2-yl substituent at position 3 of the chromen-2-one scaffold (Figure 1). The fluorine atoms on the benzyl group enhance lipophilicity and metabolic stability, while the pyridine ring may contribute to π-π stacking or hydrogen bonding in biological targets.

Properties

IUPAC Name |

7-[(2,4-difluorophenyl)methoxy]-3-pyridin-2-ylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F2NO3/c22-15-6-4-14(18(23)10-15)12-26-16-7-5-13-9-17(19-3-1-2-8-24-19)21(25)27-20(13)11-16/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIXPAFNENGCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)F)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

Introduction of the pyridin-2-yl group: This step involves the reaction of the chromen-2-one intermediate with 2-bromopyridine under palladium-catalyzed cross-coupling conditions.

Attachment of the 2,4-difluorobenzyl group: The final step involves the alkylation of the hydroxyl group on the chromen-2-one core with 2,4-difluorobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the fluorine atoms on the benzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents, often under reflux conditions.

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

Reduction: Formation of alcohols or amines from carbonyl or nitro groups.

Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds, leading to derivatives with modified pharmacological properties.

Scientific Research Applications

7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its chromophore properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects at Position 7

The 2,4-difluorobenzyloxy group distinguishes this compound from other coumarins:

- 7-(Bromoalkoxy) Derivatives : Compounds like 7-(2-bromoethoxy)-4-methyl-3-(4-(trifluoromethyl)benzyl)-2H-chromen-2-one (ESI-MS m/z 440.7) and 7-(3-bromopropoxy) analogues (ESI-MS m/z 454.7) exhibit halogenated side chains for further functionalization . These bromo groups enable nucleophilic substitution reactions, unlike the stable difluorobenzyl group in the target compound.

- 7-(Diethylamino) Derivatives: Derivatives such as 7-(diethylamino)-3-(imidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one (yield: 78–98%) feature electron-donating amino groups, which enhance fluorescence properties and nonlinear optical (NLO) activity . In contrast, the electron-withdrawing fluorine atoms in the target compound may reduce fluorescence but improve membrane permeability.

Substituent Effects at Position 3

The pyridin-2-yl group at position 3 is compared to:

- The pyridin-2-yl group in the target compound may offer similar π-stacking but with distinct steric and electronic profiles.

- Trifluoromethylbenzyl Derivatives : 3-(4-(Trifluoromethyl)benzyl) substituents (e.g., in ) introduce strong hydrophobicity, which could improve blood-brain barrier penetration compared to the pyridine-containing target compound.

Data Tables

Table 2: Substituent Impact on Physicochemical Properties

| Substituent Type | Example Compound | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|---|

| 2,4-Difluorobenzyloxy | Target Compound | ~3.2 | <0.1 | High |

| Diethylamino | 7-(Diethylamino)-3-(imidazo...) | ~2.8 | 0.5–1.0 | Moderate |

| Bromoethoxy | 7-(2-Bromoethoxy)-4-methyl... | ~2.5 | <0.1 | Low |

Biological Activity

The compound 7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one is a synthetic derivative belonging to the class of chromenones, which have gained attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H13F2NO3

- Molecular Weight : 365.33 g/mol

- CAS Number : 384802-58-8

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent, antimicrobial agent, and its effects on specific biochemical pathways.

Anticancer Activity

Recent research has demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The studies typically assess the compound's ability to inhibit cell growth and induce apoptosis.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 5.0 | Induction of apoptosis |

| A549 (Lung) | 4.5 | Cell cycle arrest |

| HeLa (Cervical) | 6.0 | Inhibition of proliferation |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound causes cell cycle arrest at various checkpoints, preventing cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 62.5 µg/mL | Moderate |

| Escherichia coli | 100 µg/mL | Moderate |

| Candida albicans | 125 µg/mL | Excellent |

Case Studies

- Study on Anticancer Efficacy :

- In a study published in Journal of Medicinal Chemistry, researchers evaluated the effect of the compound on MCF7 and A549 cells. The results indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability and increased markers of apoptosis (e.g., caspase activation) .

- Evaluation of Antimicrobial Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.